3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

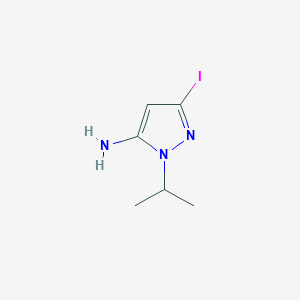

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN3/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKOOUUCRLUKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine

Reactivity at the C3-Iodine Center

The carbon-iodine bond at the C3 position of the pyrazole (B372694) ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the pyrazole ring influences the reactivity of the C-I bond, making it amenable to various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Sonogashira Coupling with Terminal Alkynes)

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for 3-iodopyrazole derivatives, allowing for the introduction of various alkynyl substituents at the C3 position. The reaction is typically carried out under mild conditions, often at room temperature, using an amine base like triethylamine (B128534) which can also serve as the solvent. wikipedia.org

Research has demonstrated the successful application of Sonogashira cross-coupling on iodopyrazole substrates. For instance, various 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been reacted with phenylacetylene (B144264) under standard Sonogashira conditions to achieve high yields of the corresponding 3-(phenylethynyl)-1H-pyrazole products. researchgate.netarkat-usa.org Similarly, iodo-substituted azopyrroles, which are derived from pyrazol-5-amines, have been successfully coupled with a variety of terminal alkynes via Sonogashira cross-coupling to generate novel azo compounds. nih.govfigshare.comacs.orgacs.orgnih.gov

The general conditions for these transformations involve a palladium catalyst, such as PdCl2(PPh3)2 or Pd(PPh3)4, a copper(I) salt co-catalyst (e.g., CuI), and an amine base in a suitable solvent. researchgate.netbeilstein-journals.orgorganic-chemistry.org

Table 1: Examples of Sonogashira Coupling with Iodopyrazole Derivatives

| Iodopyrazole Substrate | Terminal Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazoles | Phenylacetylene | Pd(PPh3)4, CuI | Et3N | High | researchgate.netarkat-usa.org |

| Iodo-substituted azopyrroles | Various terminal alkynes | Not specified | Not specified | Not specified | nih.govacs.org |

| 1-Aryl-3-CF3-5-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh3)4, CuI | Et3N/THF | 72% | rsc.org |

Nucleophilic Substitution Reactions at the C3-Iodine

While transition metal-catalyzed reactions are more common, the C3-iodine can potentially undergo nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic or heteroaromatic ring. These reactions are typically facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. nih.gov

Palladium-Catalyzed Transformations of Iodopyrazoles

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations on aryl and heteroaryl halides. jocpr.com Iodopyrazoles are excellent substrates for these reactions due to the high reactivity of the C-I bond. wikipedia.org Beyond the Sonogashira coupling, other palladium-catalyzed reactions can be employed to functionalize the C3 position.

Notable examples include:

Suzuki-Miyaura Coupling: This reaction couples the iodopyrazole with a boronic acid or ester to form a C-C bond. It has been successfully applied to 4-iodo and 5-iodo-1-aryl-3-CF3-pyrazoles, reacting them with phenylboronic acid using a Pd(PPh3)4 catalyst to yield the corresponding phenylated pyrazoles. rsc.org

Heck Coupling: This reaction forms a C-C bond by coupling the iodopyrazole with an alkene. jocpr.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the iodopyrazole with an amine.

These palladium-catalyzed reactions are valued for their functional group tolerance and broad applicability, allowing for the synthesis of complex, highly substituted pyrazole derivatives from iodinated precursors. nih.govrsc.orgorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity. researchgate.netfrontiersin.org

Transformations Involving the C5-Amino Group

The primary amino group at the C5 position is a versatile functional handle, acting as a nucleophile and a directing group. It can be readily derivatized or participate in coupling reactions to build more elaborate structures.

Amine Functionalization and Derivatization

The C5-amino group of pyrazol-5-amines exhibits typical reactivity for a primary aromatic amine, allowing for a variety of functionalization reactions. These transformations are crucial for modulating the compound's properties or for linking it to other molecular fragments.

Common derivatization reactions include:

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Diazotization: Reaction with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution or tert-butyl nitrite) to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a range of other functional groups (e.g., -H, -OH, -halogen) via Sandmeyer-type reactions. nih.govacs.org For instance, treatment of a heterocyclic-substituted aminopyrazole with tert-butyl nitrite and iodine furnished the corresponding iodopyrazole, effectively replacing the amino group. nih.govacs.org

The 5-aminopyrazole scaffold is a key intermediate in the synthesis of numerous biologically active compounds, such as pyrazolopyrimidines, highlighting the importance of its derivatization. nih.govbeilstein-journals.org

Oxidative Couplings of Pyrazol-5-amines

Pyrazol-5-amines can undergo oxidative coupling reactions to form new N-N or C-N bonds, leading to dimeric or fused heterocyclic structures. These reactions often utilize metal catalysts or chemical oxidants.

A significant transformation is the oxidative dehydrogenative coupling of pyrazol-5-amines to selectively form azopyrrole derivatives. nih.govacs.org This process can be directed by the choice of catalytic system:

Iodine-Mediated Coupling: In the presence of iodine (I2) and an oxidant like tert-butyl hydroperoxide (TBHP), pyrazol-5-amines undergo a coupling reaction that simultaneously installs a C-I bond and forms an N=N azo linkage between two pyrazole units. nih.govacs.org

Copper-Catalyzed Coupling: A copper-catalyzed oxidative coupling process can directly convert pyrazol-5-amines into azopyrroles without iodination. nih.govacs.orgnih.gov Copper catalysts, such as Cu(OAc)2 or CuCl2, in the presence of an oxidant, can promote the dimerization of 5-aminopyrazoles to form fused pyridazines or pyrazines through C-H/N-H, C-H/C-H, and N-H/N-H bond formations. mdpi.com

Table 2: Oxidative Coupling Reactions of Pyrazol-5-amines

| Reactant | Catalyst/Reagent | Oxidant | Product Type | Reference |

|---|---|---|---|---|

| Pyrazol-5-amine | I2 | TBHP | Iodo-substituted azopyrrole | nih.govacs.org |

| Pyrazol-5-amine | Copper catalyst | - | Azopyrrole | nih.govacs.org |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)2 | Benzoyl peroxide (BPO) | Dipyrazole-fused pyridazine | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuCl2 / 1,10-phenanthroline | tert-Butyl peroxybenzoate | Dipyrazole-fused pyrazine | mdpi.com |

These oxidative pathways provide efficient routes to complex, nitrogen-rich heterocyclic systems from simple aminopyrazole precursors.

Ring-Opening Reactions Initiated by Oxidation of 1H-Pyrazol-5-amines

The pyrazole ring, while aromatic, is not impervious to reactions that compromise its cyclic structure. One notable transformation pathway for 1H-pyrazol-5-amines involves ring-opening initiated by oxidation. Research has demonstrated that these compounds can undergo an oxidative ring-opening to yield 3-diazenylacrylonitrile derivatives. researchgate.net This process is significant as it proceeds under mild and transition-metal-free conditions. researchgate.net

The mechanism of this transformation is thought to involve the formation of a hydroxylamine (B1172632) intermediate, which is followed by the elimination of a water molecule, leading to the ring-opened product. researchgate.net This reaction highlights that the substituents on the pyrazole ring play a crucial role in determining the course of the ring-opening reaction. researchgate.net In some cases, the oxidation of 1H-pyrazol-5-amines can lead to the formation of azo derivatives of pyrazole. researchgate.net

Another unusual transformation has been observed involving the transient formation of a nitrene moiety from an azido-pyrazole. This can initiate a cascade of steps including pyrazole ring opening and subsequent recyclization, leading to a remote C-H functionalization. preprints.org While this specific example starts from an azido (B1232118) group rather than an amino group, it underscores the potential for ring-opening/recyclization pathways in substituted pyrazoles under oxidative conditions. preprints.org

Reactivity of the Pyrazole Ring System

The reactivity of the pyrazole ring in a molecule like 3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine is governed by the electronic properties of the heterocyclic system, which are further modulated by its substituents. The two nitrogen atoms within the ring significantly influence the electron distribution and, consequently, the sites of chemical attack.

Electrophilic Substitution Patterns (e.g., C4 position reactivity)

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the reactivity is lower than that of pyrrole (B145914) but greater than that of benzene. quora.comimperial.ac.uk The distribution of electron density is uneven: the C4 position is electron-rich, whereas the C3 and C5 positions are comparatively electron-deficient. quora.comimperial.ac.uk This is because an electrophilic attack at C3 or C5 would proceed through a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org Consequently, electrophilic substitution reactions on the pyrazole ring occur preferentially at the C4 position. scribd.commdpi.com

For this compound, the C4 position is unsubstituted and therefore represents the primary site for such reactions. A variety of electrophilic substitution reactions have been documented for the pyrazole nucleus, as detailed in the table below. scribd.com For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NBS, NIS, NCS) has been shown to effectively introduce a halogen at the C4 position. beilstein-archives.org

| Reaction | Reagents | Electrophile | Typical Product at C4 |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-nitropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | Pyrazole-4-sulfonic acid derivative |

| Halogenation | NBS, NIS, NCS | Br⁺, I⁺, Cl⁺ | 4-halopyrazole derivative |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | Pyrazole-4-carbaldehyde derivative |

| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-arylazopyrazole derivative |

Cycloaddition Reactions Involving Pyrazole Derivatives

Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic compounds, and the pyrazole ring is frequently constructed using these methods. The most prominent of these is the 1,3-dipolar cycloaddition reaction. nih.gov This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a double or triple bond. nih.gov

While the aromatic pyrazole ring itself is generally not reactive in cycloaddition reactions, the synthesis of pyrazole derivatives heavily relies on these pathways. For example, substituted pyrazoles can be synthesized regioselectively through the cycloaddition of sydnones (a class of mesoionic heterocyclic compounds) with alkynes. acs.orgresearchgate.net This method is valuable for creating polysubstituted pyrazoles with a high degree of functional group tolerance under mild conditions. acs.org

| Reaction Type | Reactants | Description | Resulting Product |

|---|---|---|---|

| [3+2] Cycloaddition | Sydnone + Alkyne | A base-mediated cycloaddition providing excellent regioselectivity. acs.org | Polysubstituted Pyrazole |

| 1,3-Dipolar Cycloaddition | Nitrilimine + Alkene | Nitrilimine is generated in situ from an arylhydrazone, reacting with a vinyl derivative. nih.gov | 1,3,5-Substituted Pyrazole |

| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne | Diazo compounds react with terminal alkynes to furnish 3,5-disubstituted pyrazoles. nih.gov | 3,5-Disubstituted Pyrazole |

Annular Tautomerism and its Influence on Reactivity

Annular tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where a proton can migrate between the two ring nitrogen atoms. nih.gov This prototropic exchange results in two distinct tautomeric forms which can exist in equilibrium. mdpi.com The position of this equilibrium is highly dependent on several factors, including the nature and position of substituents on the ring, the solvent, and whether the compound is in solution or in the solid state. nih.govrsc.org

The presence of different substituents at the C3 and C5 positions can make one tautomer more stable than the other. nih.gov For example, electron-donating groups tend to favor the tautomer where the N-H group is adjacent to them. nih.gov This tautomeric equilibrium has a profound influence on the reactivity of the pyrazole. Since the two tautomers have different structural and electronic properties, they can exhibit different chemical behaviors, potentially leading to different products in a reaction. nih.gov

It is crucial to note that for this compound, this specific form of annular tautomerism is blocked. The presence of the isopropyl group at the N1 position prevents the migration of a proton between the two nitrogen atoms. Therefore, the molecule is "fixed" as a single N1-substituted isomer, which simplifies its reactivity profile with respect to reactions involving the ring nitrogen atoms.

Strategic Utility of 3 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine As a Building Block in Complex Heterocyclic Synthesis

Precursor for Fused Heterocyclic Systems

The inherent reactivity of the amino and iodo substituents on the pyrazole (B372694) ring of 3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine allows for its elaboration into a variety of fused heterocyclic systems. These reactions typically proceed via cyclocondensation or more complex reaction cascades, leading to the formation of novel polycyclic frameworks with potential applications in medicinal chemistry and materials science.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide range of biological activities, represents a key application of 5-aminopyrazole derivatives. The general strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govorganic-chemistry.orgmdpi.com In the case of this compound, the reaction with various β-dicarbonyl compounds or β-enaminones is expected to proceed regioselectively to afford the corresponding 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comnih.gov

The presence of the iodine atom at the 3-position of the resulting pyrazolo[1,5-a]pyrimidine scaffold is of particular synthetic interest. This halogen substituent serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse libraries of compounds for biological screening. nih.govnih.gov

For instance, the reaction of 3-halo-pyrazolo[1,5-a]pyrimidines can be optimized to achieve high yields, demonstrating the efficiency of this method for creating complex heterocyclic structures. nih.gov The use of microwave-assisted organic synthesis can further enhance the efficiency of these condensation reactions, significantly reducing reaction times and improving yields. nih.gov

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Class | Specific Example | Expected Product Feature |

|---|---|---|

| β-Dicarbonyl Compound | Acetylacetone | 5,7-Dimethyl substitution |

| β-Ketoester | Ethyl acetoacetate | 7-Methyl-5-oxo substitution |

| β-Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 7-Phenyl substitution |

Construction of Azopyrrole Scaffolds

While direct synthesis of azopyrrole scaffolds from this compound is not extensively documented, the reactivity of the pyrazole ring suggests a potential pathway. The formation of azo compounds from aminopyrazoles is a known transformation. sciforum.net The resulting azo-pyrazole could then potentially undergo further reactions to construct a pyrrole (B145914) ring.

A plausible, albeit speculative, route could involve the diazotization of the 5-amino group, followed by coupling with a suitable pyrrole precursor. The iodo-substituent could then be utilized in a subsequent intramolecular cyclization or cross-coupling reaction to complete the fused azopyrrole scaffold. The development of such a synthetic route would provide access to a novel class of heterocyclic compounds with potential applications in dye chemistry and photodynamic therapy. sciforum.net

Formation of Pyrazolo-Pyrrolo-Pyrazine Frameworks

The construction of complex, multi-ring systems such as pyrazolo-pyrrolo-pyrazine frameworks can be envisioned using this compound as a key starting material. One potential strategy involves an oxidative ring-opening of the pyrazole, a reaction that has been shown to occur with 1H-pyrazol-5-amines to form reactive intermediates. researchgate.net

This ring-opened intermediate could then participate in a domino cyclization with a suitable reaction partner, such as a 1H-pyrrole-2-carbaldehyde derivative, to construct the pyrazolo-pyrrolo-pyrazine scaffold. researchgate.net The iodo-substituent in the starting material would likely be retained in the final product, offering a site for further synthetic modifications. This approach highlights the potential of leveraging the inherent reactivity of the pyrazole ring to access complex and unique heterocyclic architectures.

Role in Multi-Component Reactions (MCRs) and Domino Processes

Multicomponent reactions (MCRs) and domino processes are powerful tools in synthetic organic chemistry, allowing for the rapid construction of complex molecules in a single pot. nih.govmdpi.com The polyfunctional nature of this compound makes it an ideal candidate for participation in such reactions.

The amino group can act as a nucleophile, while the pyrazole ring itself can participate in cycloaddition reactions. Furthermore, the iodo-substituent can be involved in transition-metal-catalyzed MCRs. For example, an iodine-catalyzed three-component reaction has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles, showcasing the utility of iodine in promoting such transformations. nih.gov

Domino reactions involving pyrazol-5-amines have been reported to yield a variety of fused heterocyclic systems, including pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. nih.gov The specific reaction pathway is often dictated by the nature of the substituents on the pyrazole ring and the other reaction components. The presence of the iodo and isopropyl groups on this compound would be expected to influence the course of these domino reactions, potentially leading to the formation of novel and complex molecular scaffolds.

Design and Synthesis of Advanced Organic Materials Leveraging the Pyrazole Core

The pyrazole scaffold is a key component in a variety of advanced organic materials, including dyes, conductive polymers, and photofunctional materials. mdpi.comekb.eg The ability to introduce diverse functional groups onto the pyrazole ring allows for the fine-tuning of the electronic and photophysical properties of these materials.

The iodo-substituent in this compound is particularly advantageous in this context. It can be readily transformed into other functional groups via cross-coupling reactions, providing a versatile platform for the synthesis of a wide range of pyrazole-based materials. For example, the introduction of extended π-conjugated systems through Sonogashira or Suzuki coupling could lead to the development of novel organic dyes with tailored absorption and emission properties.

Furthermore, the incorporation of pyrazole units into polymer backbones is a promising strategy for the development of new conductive materials. ekb.egnih.gov The doping of such polymers, for instance with iodine, can significantly enhance their conductivity. nih.govresearchgate.net The synthetic accessibility of functionalized pyrazole monomers, such as derivatives of this compound, is therefore crucial for the advancement of this field.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-a]pyrimidine |

| Azopyrrole |

| Pyrazolo-Pyrrolo-Pyrazine |

| 5-amino-4-(arylselanyl)-1H-pyrazoles |

| 1,7-naphthyridines |

| 1,3-diazocanes |

Advanced Spectroscopic and Structural Characterization of 3 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The isopropyl group attached to the nitrogen at position 1 would show a characteristic septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The chemical shift of the methine proton would likely appear downfield due to the deshielding effect of the adjacent nitrogen atom. The amino group (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The pyrazole (B372694) ring itself has one proton at the 4-position, which would present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. The spectrum would display signals for the two distinct carbons of the isopropyl group (methine and methyl carbons). The pyrazole ring would show three signals for the carbon atoms at positions 3, 4, and 5. The carbon atom at position 3, bonded to the iodine atom (C-I), is expected to be significantly shifted upfield due to the heavy atom effect of iodine. Conversely, the carbon atom at position 5, attached to the amino group (C-NH₂), would be shifted downfield. The carbon at position 4 would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Isopropyl-CH | Septet | Signal for methine C |

| Isopropyl-CH₃ | Doublet | Signal for methyl C |

| Pyrazole-H4 | Singlet | Signal for C4 |

| Amino-NH₂ | Broad Singlet | - |

| Pyrazole-C3 | - | Signal for C3 (upfield shift) |

| Pyrazole-C5 | - | Signal for C5 (downfield shift) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺). The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom, with a significant M+1 peak due to the natural abundance of ¹³C.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for N-alkylated heterocycles is the loss of the alkyl group. In this case, the loss of an isopropyl radical would lead to a significant fragment ion. Another plausible fragmentation pathway involves the cleavage of the C-I bond, resulting in the loss of an iodine radical. The pyrazole ring itself can undergo characteristic ring-opening fragmentation pathways.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - CH(CH₃)₂]⁺ | Loss of the isopropyl group |

| [M - I]⁺ | Loss of the iodine atom |

| Further fragments | Resulting from pyrazole ring cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl group and the pyrazole ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would also be present. The C-I stretching vibration is expected to appear at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum. The C-I bond, being highly polarizable, should also give a noticeable Raman signal.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Isopropyl (-CH(CH₃)₂) | C-H Stretch | 2850-3000 |

| Pyrazole Ring | C-H Stretch | ~3100 |

| Pyrazole Ring | C=N, C=C Stretch | 1400-1600 |

| C-I Bond | C-I Stretch | < 600 |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

A single-crystal X-ray diffraction study of a suitable derivative would reveal precise bond lengths, bond angles, and torsion angles. The pyrazole ring is expected to be planar. The substituents, the iodo, isopropyl, and amino groups, would be located in the plane of the ring or slightly out of it. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group as a donor and the pyrazole nitrogen atoms as acceptors, leading to the formation of supramolecular architectures such as dimers, chains, or more complex networks. The presence of the bulky isopropyl group might influence the packing arrangement. The iodine atom could also participate in halogen bonding interactions, further stabilizing the crystal lattice.

Table 4: Expected Structural Parameters from X-ray Crystallography of a Derivative

| Parameter | Expected Observation |

| Crystal System | Dependent on packing |

| Space Group | Dependent on symmetry |

| Bond Lengths | Consistent with standard values for C-N, C-C, C=N, C-I |

| Bond Angles | Reflecting sp² and sp³ hybridization |

| Intermolecular Interactions | Hydrogen bonding (N-H···N), potential halogen bonding (C-I···N/O) |

Future Research Perspectives and Emerging Directions for 3 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine and its derivatives will likely prioritize green chemistry principles to enhance sustainability. Current synthetic approaches for pyrazoles often involve multi-step processes with drawbacks such as the use of hazardous reagents and the generation of significant waste. researchgate.net Future research should focus on developing more atom-economical and environmentally benign synthetic routes.

Promising areas of investigation include one-pot, multi-component reactions that combine readily available starting materials in a single step. mdpi.com The use of water as a solvent and iodine as a catalyst in the synthesis of functionalized pyrazoles represents a significant step towards greener processes. rsc.org Another sustainable approach is the use of iodine in combination with hydrogen peroxide in water for the iodination of pyrazoles, which generates water as the only byproduct. researchgate.net Additionally, exploring novel iodination methods, such as the in-situ formation of nitrogen triiodide, could provide a rapid and inexpensive alternative to traditional iodinating agents. sciforum.net

The development of catalytic systems, potentially using earth-abundant metals, for the direct C-H iodination of the pyrazole (B372694) ring is another important avenue. This would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Microwave-assisted and ultrasound-promoted syntheses are also emerging as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. tsijournals.com

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, and operational simplicity. mdpi.comrsc.org | Design of novel reaction cascades and optimization of reaction conditions. |

| Green Iodination Methods | Use of environmentally benign reagents and solvents (e.g., I2/H2O2 in water). researchgate.net | Exploring new catalytic systems and expanding the substrate scope. |

| Direct C-H Iodination | High atom economy, reduced number of synthetic steps. researchgate.netelsevierpure.comrsc.org | Development of selective and efficient catalysts. |

| Alternative Energy Sources | Faster reaction rates, improved yields, and reduced energy consumption. tsijournals.com | Investigation of microwave and ultrasound-assisted protocols. |

Exploration of Unconventional Reactivity Profiles

The presence of the iodine atom at the 3-position of the pyrazole ring in this compound opens the door to a wide range of chemical transformations. While traditional cross-coupling reactions like Suzuki-Miyaura and Sonogashira are well-established for iodo-pyrazoles, future research should delve into more unconventional reactivity profiles. nih.govarkat-usa.org

A key area of interest is the exploration of transition-metal-catalyzed C-H functionalization reactions, where the pyrazole nitrogen can act as a directing group to selectively activate C-H bonds at other positions on the pyrazole ring or on the isopropyl substituent. researchgate.netelsevierpure.comrsc.org This would allow for the late-stage functionalization of the molecule, providing access to a diverse range of complex structures that would be difficult to synthesize using traditional methods. researchgate.netelsevierpure.comrsc.org

Furthermore, the iodo-pyrazole moiety could be investigated for its potential in photoredox catalysis, either as a substrate or as a component of a photocatalyst. The carbon-iodine bond can undergo homolytic cleavage upon light irradiation, generating highly reactive radical intermediates that can participate in novel bond-forming reactions. The amino group at the 5-position can also be exploited for its nucleophilic character in various transformations, including the synthesis of fused heterocyclic systems.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding future research on this compound. eurasianjournals.com DFT calculations can provide valuable insights into the molecule's electronic structure, stability, and reactivity. researchgate.netnih.govnih.gov

Computational studies can be employed to:

Predict Reaction Outcomes: By modeling reaction pathways and transition states, DFT can help predict the feasibility and regioselectivity of proposed synthetic transformations, saving significant experimental time and resources. researchgate.net

Elucidate Reaction Mechanisms: Computational analysis can provide a detailed understanding of the mechanisms of novel reactions, including C-H activation and photoredox-catalyzed processes. eurasianjournals.com

Design Novel Catalysts: DFT can be used to design and screen potential catalysts for sustainable synthetic routes, optimizing their efficiency and selectivity.

Investigate Molecular Properties: Calculations of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and other electronic descriptors can help in understanding the molecule's reactivity and its potential for interaction with other molecules. nih.govresearchgate.net

The synergy between computational predictions and experimental validation will be crucial for the rapid and efficient development of new chemistry surrounding this pyrazole derivative. eurasianjournals.com

Table 2: Applications of Computational Modeling in Pyrazole Chemistry

| Application | Computational Method | Expected Outcome |

| Reaction Pathway Analysis | Density Functional Theory (DFT) | Prediction of product distribution and reaction feasibility. researchgate.net |

| Mechanism Elucidation | Time-Dependent DFT (TD-DFT) | Understanding of excited-state properties for photochemical reactions. nih.gov |

| Catalyst Design | DFT and Molecular Dynamics (MD) | Identification of optimal catalyst structures for specific transformations. eurasianjournals.com |

| Property Prediction | Quantum Mechanical Calculations | Insight into electronic properties, reactivity, and intermolecular interactions. eurasianjournals.com |

Integration into Supramolecular Chemistry and Materials Science

The unique combination of a halogen bond donor (the iodine atom), hydrogen bond donors and acceptors (the amino group and pyrazole nitrogens), and a hydrophobic isopropyl group makes this compound an attractive building block for supramolecular chemistry and materials science. nih.gov

Future research could explore the use of this compound in the design and synthesis of:

Crystal Engineering: The directional nature of halogen and hydrogen bonds can be exploited to control the self-assembly of molecules in the solid state, leading to the formation of novel crystalline architectures with desired properties. researchgate.netmdpi.commdpi.comhhu.de The interplay between these non-covalent interactions could be systematically studied to create predictable supramolecular synthons.

Functional Materials: By incorporating this pyrazole derivative into larger molecular frameworks, it may be possible to create materials with interesting electronic, optical, or sensing properties. The pyrazole core is known to be a component of some liquid crystals and UV stabilizers. mdpi.com

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands to coordinate with metal ions, potentially forming porous MOFs. The functional groups on the pyrazole ring could then be used to tune the properties of the MOF for applications in gas storage, separation, or catalysis.

The ability to form diverse intermolecular interactions, such as C–I⋯N, C–I⋯O, and C–I⋯π, is a key feature of iodinated pyrazoles that can be harnessed in the rational design of new materials. mdpi.com The exploration of these interactions through a combination of experimental and computational methods will be a fruitful area of future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.